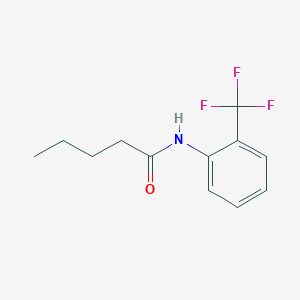

N-(2-trifluoromethylphenyl)-pentanamide

Description

N-(2-Trifluoromethylphenyl)-pentanamide is an amide derivative featuring a pentanoyl chain linked to a 2-trifluoromethyl-substituted phenyl group. This compound has garnered attention for its insect repellent properties, particularly against Aedes aegypti mosquitoes, with a minimum effective dosage (MED) of 0.052 μmol/cm², comparable to DEET .

Properties

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-2-3-8-11(17)16-10-7-5-4-6-9(10)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHXNIPQSMUYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-trifluoromethylphenyl)-pentanamide typically involves the reaction of 2-trifluoromethylbenzoic acid with pentanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired amide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-trifluoromethylphenyl)-pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-trifluoromethylbenzoic acid.

Reduction: Formation of N-(2-trifluoromethylphenyl)-pentylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-trifluoromethylphenyl)-pentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-trifluoromethylphenyl)-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-Pentanamide

Structure : A methoxy group at the phenyl ring’s para position.

Activity : Exhibits potent anthelmintic activity against Toxocara canis, comparable to albendazole but with significantly lower cytotoxicity (cell viability >90% in human and animal cells vs. 30–50% reduction by albendazole) .

Drug-Likeness :

- LogP: 2.65 (optimal for membrane permeability).

- Topological Polar Surface Area (TPSA): 46.3 Ų (favorable for oral bioavailability).

- Compliance with Lipinski’s Rule of Five and "BigPharma" filters (Ghose, Veber, Egan) .

Advantage : Reduced toxicity and simpler synthesis (≈50% fewer steps than albendazole) .

N4-Valeroylsulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine)

Structure : Pentanamide linked to sulfonamide-functionalized phenyl groups.

Activity : Antitubercular agents with MIC values in the micromolar range .

Key Features :

- Sulfonamide moieties enhance binding to bacterial targets (e.g., Mycobacterium tuberculosis dihydropteroate synthase).

- Higher molecular weight (≈350–400 g/mol) compared to N-(2-trifluoromethylphenyl)-pentanamide (259.27 g/mol) .

N-(2-Methyl-3-Trifluoromethylphenyl)-Pentanamide

Structure : Methyl and trifluoromethyl groups at positions 2 and 3 of the phenyl ring.

Properties :

- Molecular Weight: 259.27 g/mol.

- Boiling Point: Predicted 384.2°C .

Other Trifluoromethyl-Substituted Amides

- N-(3-Trifluoromethylphenyl)-Butanamide (9c) : Mosquito repellent (MED = 0.026 μmol/cm²) .

- N-(3-Trifluoromethylphenyl)-Hex-5-enamide (9e) : Lower repellent activity (MED = 0.091 μmol/cm²) than this compound .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural similarity to N-(4-methoxyphenyl)-pentanamide.

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl Position : Para-substitution (e.g., 4-methoxy) favors anthelmintic activity, while ortho-substitution (2-trifluoromethyl) enhances repellent efficacy .

- Amide Chain Length : Pentanamide derivatives balance lipophilicity and solubility; shorter chains (e.g., butanamide) may reduce repellent duration .

- Aromatic Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability and target binding .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- Solvent Selection : DMF enhances reaction rates but may require extensive post-reaction washing to remove residues .

Q. Table 1: Comparative Synthetic Conditions

| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Acylation + Column | DCM/Et3N | 25 | 68–73 | >95% | |

| Reflux + Recrystallization | Ethanol | 80 | 60–65 | >98% |

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- 1H/13C NMR :

- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ should match the molecular weight (calc. 273.24 g/mol). Fragmentation peaks at m/z 177 (loss of pentanoyl) and m/z 145 (CF3Ph-NH+) confirm the structure .

- IR Spectroscopy : Strong absorbance at ~1650 cm−1 (amide C=O stretch) and ~1250 cm−1 (C-F stretch) .

Q. Validation Protocol :

Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).

Cross-validate purity via HPLC (≥95% by area) with a C18 column and acetonitrile/water gradient .

(Advanced) How can computational methods like molecular docking predict the biological targets of this compound, and what validation experiments are required?

Methodological Answer:

Step 1: Target Prediction

- Use AutoDock Vina or Schrödinger Suite to dock the compound into protein databases (e.g., PDB). Focus on enzymes/receptors with hydrophobic pockets (e.g., kinases, GPCRs) due to the CF3 group’s lipophilicity .

- Key Parameters : Grid box centered on active sites, flexible side chains, and scoring functions (e.g., Glide SP) .

Q. Step 2: Validation Experiments

- In Vitro Assays : Test against predicted targets (e.g., COX-2 for anti-inflammatory activity) using ELISA or fluorescence polarization .

- SAR Studies : Synthesize analogs (e.g., replacing CF3 with Cl or CH3) to assess binding affinity changes .

Case Study : Docking of a similar amide derivative () into COX-2 showed a binding energy of −9.2 kcal/mol, correlating with in vitro IC50 values of 12 µM .

(Advanced) What strategies are recommended for analyzing contradictory bioactivity data across different studies involving trifluoromethylphenyl amide derivatives?

Methodological Answer:

Root Causes of Contradictions :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50) .

- Compound Stability : Degradation under storage or assay conditions (e.g., hydrolysis of the amide bond) .

Q. Resolution Strategies :

Meta-Analysis : Normalize data using standardized metrics (e.g., pIC50) and exclude outliers via Grubbs’ test .

Stability Studies : Conduct LC-MS stability profiling at pH 7.4 and 37°C to identify degradation products .

Dose-Response Repetition : Re-test the compound in parallel with a reference standard (e.g., ibuprofen for COX inhibition) .

Example : A study on N-(4-acetylphenyl)-2-methylpentanamide () showed conflicting cytotoxicity results (IC50: 15 µM vs. 45 µM). Repetition under controlled oxygen levels resolved the discrepancy, linking instability to oxidative conditions .

(Basic) How can researchers ensure the reproducibility of this compound synthesis across laboratories?

Q. Methodological Answer :

- Detailed Protocols : Specify exact molar ratios (e.g., 1:1.2 aniline:pentanoyl chloride), solvent volumes, and stirring rates .

- Quality Control : Mandate characterization via 1H NMR and HPLC for all batches. Share raw spectral data in supplementary materials .

- Inter-Lab Calibration : Distribute a reference standard (e.g., ≥98% purity) for cross-validation of analytical methods .

(Advanced) What in vivo experimental designs are appropriate for evaluating the pharmacokinetics of this compound?

Q. Methodological Answer :

- Dosing : Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) to rodents. Use a vehicle like 5% DMSO in saline .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose. Analyze via LC-MS/MS for compound quantification .

- Key Parameters : Calculate AUC, Cmax, t1/2, and bioavailability. Compare with positive controls (e.g., celecoxib) .

Q. Table 2: Example PK Parameters (Hypothetical Data)

| Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) |

|---|---|---|---|---|

| Oral | 20 | 8.2 | 4.5 | 35 |

| IV | 10 | 15.6 | 3.8 | 100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.